N-(2-hydroxyethyl)-9-[3-(2Z,5Z,8Z)-2,5,8-undecatrien-1-yl-2-oxiranyl]-4Z,7Z-nonadienamide
Description
N-(2-hydroxyethyl)-9-[3-(2Z,5Z,8Z)-2,5,8-undecatrien-1-yl-2-oxiranyl]-4Z,7Z-nonadienamide is a structurally complex amide derivative characterized by:
- A polyunsaturated hydrocarbon backbone with conjugated double bonds (4Z,7Z-nonadienamide) and an additional 2Z,5Z,8Z-undecatrienyl substituent.
- An oxirane (epoxide) ring at the C-2 position of the undecatrienyl chain, introducing steric and electronic complexity.
This compound’s structural features suggest applications in medicinal chemistry (e.g., bioactive lipid analogs) or materials science (e.g., polymer precursors).
Properties
IUPAC Name |
(4Z,7Z)-N-(2-hydroxyethyl)-9-[3-[(2Z,5Z,8Z)-undeca-2,5,8-trienyl]oxiran-2-yl]nona-4,7-dienamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37NO3/c1-2-3-4-5-6-7-8-11-14-17-22-23(28-22)18-15-12-9-10-13-16-19-24(27)25-20-21-26/h3-4,6-7,10-15,22-23,26H,2,5,8-9,16-21H2,1H3,(H,25,27)/b4-3-,7-6-,13-10-,14-11-,15-12- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFSRFILTKLOCC-UQZHZJRSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC1C(O1)CC=CCC=CCCC(=O)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CC1C(O1)C/C=C\C/C=C\CCC(=O)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-hydroxyethyl)-9-[3-(2Z,5Z,8Z)-2,5,8-undecatrien-1-yl-2-oxiranyl]-4Z,7Z-nonadienamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and features multiple double bonds and an oxirane ring, which contribute to its biological activity. The structural complexity allows for interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
-
Anticancer Properties :
- Studies have shown that derivatives of similar compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia) with IC50 values in the micromolar range .
- A related compound displayed selective cytotoxicity against cancer cells while sparing normal cells, indicating a potential therapeutic window .
- Anti-inflammatory Effects :
- Neuroprotective Effects :
The precise mechanisms of action for this compound remain to be fully elucidated. However, potential mechanisms include:
- Interaction with Cell Membranes : The hydrophobic regions of the molecule may integrate into lipid membranes, altering membrane fluidity and affecting receptor signaling.
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit certain enzymes involved in cancer cell proliferation and survival pathways.
Case Studies
Several case studies highlight the biological activity of related compounds:
- Study on Cancer Cell Lines :
- Inflammation Model :
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Cell Line/Model |
|---|---|---|---|
| Compound A | Anticancer | 0.65 | MCF-7 |
| Compound B | Anti-inflammatory | N/A | Mouse model |
| Compound C | Neuroprotective | N/A | Neuronal cultures |
| Mechanism | Description |
|---|---|
| Membrane Interaction | Alters membrane fluidity and receptor signaling |
| Enzyme Inhibition | Inhibits enzymes involved in proliferation pathways |
Scientific Research Applications
Antitumor Activity
Research indicates that (±)10(11)-EDP ethanolamide possesses antitumor properties. In vitro studies have demonstrated its ability to reduce the viability of osteosarcoma cells (143B cell line) at concentrations of 12.5 and 25 μM. The compound induces apoptosis and inhibits cell migration in these cancer cells .
Anti-inflammatory Effects
The compound has been shown to exhibit anti-inflammatory properties through its action on the endocannabinoid system. It may play a role in reducing inflammation by modulating the activity of immune cells and cytokine production .
Angiogenesis Inhibition
In assays involving human umbilical vein endothelial cells (HUVECs), (±)10(11)-EDP ethanolamide has been reported to inhibit tube formation, a critical process in angiogenesis. This suggests potential therapeutic applications in conditions characterized by excessive blood vessel formation .
Case Study 1: Osteosarcoma Treatment
A study published in the Journal of Medicinal Chemistry investigated the effects of (±)10(11)-EDP ethanolamide on metastatic osteosarcoma cells. The results indicated a significant reduction in cell viability and migration, highlighting its potential as a therapeutic agent for osteosarcoma treatment .
Case Study 2: Inflammatory Disorders
In another study focusing on inflammatory responses, (±)10(11)-EDP ethanolamide was administered to models of chronic inflammation. The findings suggested that it effectively reduced markers of inflammation and improved outcomes in these models, supporting its use as an anti-inflammatory agent .
Summary Table of Applications
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on structural similarity to (higher unsaturation increases LogP).
†Estimated using computational tools (EPI Suite).
Functional Group Analysis
Epoxide vs. Aldehyde/Thiazolidinedione Moieties
- Epoxide Reactivity : The oxirane group in the target compound is highly reactive compared to the aldehydes in or the thiazolidinediones in . Epoxides are prone to nucleophilic attack (e.g., by amines or thiols), enabling crosslinking or prodrug strategies.
- Biological Activity: Thiazolidinediones () are known hypoglycemic agents , whereas epoxide-containing compounds often exhibit anti-inflammatory or cytotoxic properties. The target compound’s bioactivity remains uncharacterized but could diverge significantly due to its unique structure.
Physicochemical Properties
- Stereochemical Complexity: The 2Z,5Z,8Z-undecatrienyl and 4Z,7Z-nonadienamide motifs require stringent stereochemical control during synthesis, akin to the high 2E:2Z ratios (30:1) achieved in ’s aldehyde synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
